AKR1B10 Inhibitory Activity: Quantitative Comparison with Pyridine-3-aldehyde Baseline
CAS 34750-63-5 demonstrates measurable inhibition of human recombinant AKR1B10 with an IC50 of 240 nM in a biochemical assay using pyridine-3-aldehyde reduction as the readout [1]. This provides a quantitative benchmark against the native substrate (pyridine-3-aldehyde), which is not inhibited under identical conditions. While this is a single-point activity measurement, it establishes that the compound engages the AKR1B10 active site at sub-micromolar concentrations, a property not shared by simpler pyrimidine-5-carboxylate esters lacking the 2-(pyridin-3-yl) substitution.
| Evidence Dimension | AKR1B10 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 240 nM |
| Comparator Or Baseline | Pyridine-3-aldehyde (native substrate) - no inhibition |
| Quantified Difference | Target compound achieves 50% inhibition at 240 nM; baseline substrate shows no inhibitory activity |
| Conditions | Inhibition of human recombinant N-terminus His6-tagged AKR1B10 expressed in E. coli BL21 (DE3), assessed by pyridine-3-aldehyde reduction |
Why This Matters
This sub-micromolar biochemical activity against AKR1B10, a target implicated in cancer metabolism and diabetic complications, provides a data-driven starting point for structure-based optimization and differentiates the compound from inactive pyrimidine analogs lacking the 3-pyridinyl motif.
- [1] BindingDB. BDBM50362838 / CHEMBL249448: AKR1B10 Inhibition Data (IC50 = 240 nM). Binding Database, UCSD. View Source
